molecular formula C11H18N2OS B2610387 2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one CAS No. 364606-20-2

2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one

Cat. No.: B2610387
CAS No.: 364606-20-2
M. Wt: 226.34
InChI Key: KWUIKLBMWSMCTI-UHFFFAOYSA-N
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Description

2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one is a chemical compound with the molecular formula C11H18N2OS and a molecular weight of 226.34 g/mol. It is a spiro compound, characterized by a unique spirocyclic structure that includes a sulfur atom and a diazaspirodecane ring system

Preparation Methods

The synthesis of 2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a propylamine derivative with a thiocarbonyl compound, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction may be catalyzed by acids or bases to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom or the nitrogen atoms can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and other heterocyclic structures.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic synthesis.

Mechanism of Action

The mechanism of action of 2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with biological molecules, potentially inhibiting or modifying their function. The diazaspirodecane ring system may also interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one can be compared with other similar compounds, such as:

    3-Propyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one: This compound has a similar spirocyclic structure but differs in the position and nature of the substituents.

    1,3-Diazaspiro[4.5]decan-4-one derivatives: These compounds share the core spirocyclic structure but have different functional groups attached to the ring system.

The uniqueness of this compound lies in its specific combination of a propyl group and a mercapto group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-propyl-2-sulfanylidene-1,3-diazaspiro[4.5]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-2-8-13-9(14)11(12-10(13)15)6-4-3-5-7-11/h2-8H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUIKLBMWSMCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCCCC2)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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